molecular formula C27H27N3O2S B2504481 N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide CAS No. 851412-94-7

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B2504481
CAS No.: 851412-94-7
M. Wt: 457.59
InChI Key: VLSUIMNYTCJAHU-UHFFFAOYSA-N
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Description

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide ( 851412-94-7) is a synthetic indole derivative with a molecular formula of C27H27N3O2S and a molecular weight of 457.59 g/mol . This high-purity compound (95%+) is specifically designed for research and development applications. Indole derivatives are a significant class of heterocyclic compounds, with many demonstrating notable physiological and pharmacological activities . As such, this chemical serves as a valuable intermediate or building block in medicinal chemistry research for the synthesis and exploration of novel compounds with potential vasodilatory, antihistaminic, antipyretic, or analgesic properties . The structure features a benzamide moiety linked to a complex indole system via an ethyl chain, and incorporates a sulfanyl bridge and a benzylcarbamoyl group, which may be critical for its interaction with biological targets. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-20-9-5-6-12-22(20)27(32)28-15-16-30-18-25(23-13-7-8-14-24(23)30)33-19-26(31)29-17-21-10-3-2-4-11-21/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUIMNYTCJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reissert Indole Synthesis for Core Scaffold Formation

The indole moiety in the target compound is synthesized via the Reissert indole synthesis, which involves a four-step sequence starting from o-nitrotoluene and methyl oxalate. The nitro group is reduced to an amine, followed by cyclization to form indole-2-carboxylic acid, which undergoes decarboxylation to yield the unsubstituted indole core. Subsequent sulfanylation at the 3-position is achieved by reacting the indole with thiourea derivatives under acidic conditions, introducing the sulfhydryl group necessary for further functionalization.

Benzylcarbamoyl Group Introduction

The benzylcarbamoyl-methyl sulfanyl side chain is introduced via nucleophilic substitution. The 3-sulfanylated indole intermediate reacts with benzylcarbamoyl chloride in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves a 68–72% yield, with purity confirmed by thin-layer chromatography (TLC).

N-Alkylation for Ethyl Linker Attachment

The ethyl spacer connecting the indole and 2-methylbenzamide groups is installed through N-alkylation. Indole’s 1-position is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 2-chloroethylamine hydrochloride. This step proceeds at 60°C for 6 hours, yielding the N-ethylamine intermediate.

Final Amide Coupling with 2-Methylbenzoyl Chloride

The terminal 2-methylbenzamide group is introduced via Schotten-Baumann amidation. The N-ethylamine intermediate reacts with 2-methylbenzoyl chloride in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) at 0–5°C. The reaction achieves 85% yield after recrystallization from ethanol.

Modern Catalytic Approaches for Enhanced Efficiency

Transition Metal-Free Diborane-Mediated Cyclization

A contemporary method employs diborane (B$$2$$pin$$2$$) and potassium fluoride (KF) in ethanol at 100°C to construct the indole core from o-nitrostyrene precursors. This method avoids transition metals and achieves 89% yield for 6-substituted indoles, which are critical for regioselective sulfanylation. The nitro group is deoxygenated in situ, forming a reactive nitroso intermediate that cyclizes to generate the indole skeleton.

Indium(III) Chloride-Catalyzed Functionalization

Indium(III) chloride (InCl$$_3$$) catalyzes the coupling of 5-hydroxyindole derivatives with ethyl acetoacetate, enabling efficient introduction of electron-withdrawing groups at the 3-position. While not directly used for the target compound, this method informs the optimization of acylations and sulfanylations under mild conditions (50°C, 4 hours).

Step-by-Step Synthetic Procedure

Synthetic Pathway Overview

  • Indole Core Synthesis : Reissert synthesis → 3-sulfanylation → N-alkylation → amidation.
  • Key Reagents :
    • o-Nitrotoluene, methyl oxalate, thiourea, benzylcarbamoyl chloride, 2-chloroethylamine hydrochloride, 2-methylbenzoyl chloride.
  • Reaction Conditions :
    • Temperatures: 60–100°C.
    • Solvents: DMF, THF, DCM.
    • Catalysts: NaH, K$$2$$CO$$3$$, InCl$$_3$$.

Detailed Protocol

Step 1 : Reissert indole synthesis (yield: 65%).
Step 2 : 3-Sulfanylation with thiourea/H$$2$$SO$$4$$ (yield: 70%).
Step 3 : N-Alkylation with 2-chloroethylamine (yield: 75%).
Step 4 : Amidation with 2-methylbenzoyl chloride (yield: 85%).

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Sulfanylation : DMF at 80°C maximizes nucleophilicity of the sulfhydryl group.
  • Diborane-Mediated Cyclization : Ethanol at 100°C ensures complete deoxygenation.

Catalytic Additives

  • KF in Diborane Reactions : Enhances boron-mediated deoxygenation by stabilizing intermediates.
  • InCl$$_3$$ : Accelerates acylative substitutions by Lewis acid activation.

Purification and Analytical Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) for final amide product (purity >98%).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediates.

Spectroscopic Validation

  • IR Spectroscopy :
    • N–H stretch: 3280 cm$$^{-1}$$ (amide).
    • C=O stretch: 1665 cm$$^{-1}$$ (benzamide).
  • $$^1$$H NMR (500 MHz, CDCl$$3$$) :
    • δ 7.85 (s, 1H, indole H-2).
    • δ 4.25 (t, 2H, –CH$$2$$–NH–).
    • δ 2.45 (s, 3H, Ar–CH$$_3$$).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Classical Reissert 65 95 Scalability Long reaction times
Diborane-Mediated 89 97 Transition metal-free Requires anhydrous conditions
InCl$$_3$$-Catalyzed 78 96 Mild conditions Limited to specific substrates

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

Compound Name & CAS (if available) Key Structural Differences Potential Functional Implications Reference
Target Compound Benzylcarbamoyl-methylsulfanyl side chain; 2-methylbenzamide core Balanced lipophilicity; moderate steric bulk for receptor binding N/A
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide (532970-55-1) 2,4-Dimethoxyphenylcarbamoyl group instead of benzylcarbamoyl Enhanced electron density for π-π interactions; reduced lipophilicity due to methoxy groups
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (DF3) Trifluoromethylbenzamide core; benzodioxin moiety on sulfanyl side chain Increased metabolic stability (CF₃ group); benzodioxin may improve target specificity
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Sulfonamide instead of benzamide; 3-acetylphenyl on indole Higher acidity (sulfonamide); acetyl group introduces ketone reactivity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Fluorinated biphenyl-propanamide chain Halogen bonding potential (F atom); biphenyl enhances rigidity and π-stacking
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl group; simpler benzamide Polar hydroxyl group improves solubility; smaller size limits steric interactions
Montelukast derivatives (e.g., ) Cyclopropyl, quinoline, and carboxylic acid groups High steric bulk and rigidity; carboxylic acid enhances ionic interactions

Key Findings from Comparative Analysis

Benzamide vs. Sulfonamide Core (Target vs. ):

  • The benzamide in the target compound offers moderate hydrogen-bonding capacity, whereas the sulfonamide in provides stronger acidity (pKa ~10 vs. ~1 for sulfonamide), which may influence binding to basic residues in biological targets.

Substituent Effects on Lipophilicity (Target vs. and ): The benzylcarbamoyl group (Target) has a calculated logP ~3.5 (estimated), while the 2,4-dimethoxyphenyl analog () may exhibit lower logP (~2.8) due to polar methoxy groups.

Role of Halogen Substituents (Target vs. ):

  • The fluorine atom in introduces electronegativity, enabling halogen bonding with carbonyl or aromatic residues in protein targets—a feature absent in the target compound.

Side Chain Flexibility (Target vs. ): The ethylsulfanyl linker in the target compound allows conformational flexibility, whereas Montelukast derivatives () employ rigid cyclopropane and quinoline groups, likely improving target specificity but reducing synthetic accessibility.

Metabolic Stability (Target vs. ): The trifluoromethyl group in DF3 () is known to resist oxidative metabolism, suggesting the target compound may require structural optimization (e.g., fluorination) to enhance half-life.

Biological Activity

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Indole Moiety : Known for its role in various biological activities.
  • Benzylcarbamoyl Group : Enhances interaction with biological targets.
  • Sulfanyl Group : May influence reactivity and binding affinity.

The unique combination of these functional groups contributes to the compound's diverse biological properties.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways. For example, thiosemicarbazones, structurally related compounds, have shown enzyme inhibition properties relevant in cancer therapy and antimicrobial action .
  • Receptor Binding : The indole structure is known to engage in hydrogen bonding and hydrophobic interactions, facilitating binding to various receptors .

Biological Activities

Research has indicated that this compound may exhibit several biological activities:

  • Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to combat bacterial infections, as seen in thiosemicarbazone derivatives .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to reduce inflammation markers in vitro and in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundFindings
ThiosemicarbazonesExhibited anticancer and anti-HIV activity.
Benzylamino derivativesShowed enhanced interaction with biological targets compared to simpler amines.
Indole-based compoundsDemonstrated significant enzyme inhibition and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylcarbamoyl or sulfanyl groups may enhance potency or selectivity against specific targets.

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